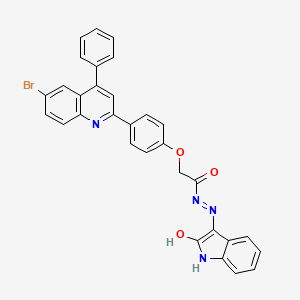
1,1,3,3,3-Pentafluoropropyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentafluoropropyl methyl ether is a fluorinated ether compound with the molecular formula C4H5F5O and a molecular weight of 164.08 g/mol . It is a colorless, odorless, and non-flammable liquid that is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1,1,3,3,3-pentafluoropropyl methyl ether typically involves the reaction of pentafluoropropanol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and using a strong acid such as sulfuric acid as the catalyst . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,3,3,3-Pentafluoropropyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less fluorinated ethers.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,3-Pentafluoropropyl methyl ether has several scientific research applications:
Chemistry: It is used as a solvent for various organic reactions due to its stability and non-flammability.
Biology: It has applications in biological studies as a solvent for extracting and purifying biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as an anesthetic agent.
Mechanism of Action
The mechanism of action of 1,1,3,3,3-pentafluoropropyl methyl ether involves its interaction with molecular targets through its ether and fluorine groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability . The pathways involved include hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
Comparison with Similar Compounds
1,1,3,3,3-Pentafluoropropyl methyl ether can be compared with other fluorinated ethers such as:
1,1,2,3,3,3-Hexafluoropropyl methyl ether: This compound has an additional fluorine atom, which can lead to different reactivity and physical properties.
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound contains a methacrylate group, making it useful in polymer chemistry.
1,1-Dihydroperfluoropropyl methacrylate: Similar to the above, but with a different fluorination pattern.
The uniqueness of this compound lies in its specific fluorination pattern and ether functionality, which confer unique chemical and physical properties suitable for a wide range of applications.
Properties
IUPAC Name |
1,1,1,3,3-pentafluoro-3-methoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-10-4(8,9)2-3(5,6)7/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYLFAAYPQDDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)

![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)


![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)



![1-(3,4-dimethylphenyl)-5-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2368071.png)
